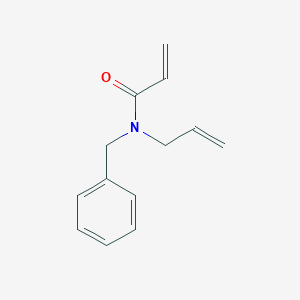

N-Allyl-N-benzylacrylamide

Description

Properties

CAS No. |

127368-26-7 |

|---|---|

Molecular Formula |

C13H15NO |

Molecular Weight |

201.26 g/mol |

IUPAC Name |

N-benzyl-N-prop-2-enylprop-2-enamide |

InChI |

InChI=1S/C13H15NO/c1-3-10-14(13(15)4-2)11-12-8-6-5-7-9-12/h3-9H,1-2,10-11H2 |

InChI Key |

DBMWTYLWBQPCSD-UHFFFAOYSA-N |

Canonical SMILES |

C=CCN(CC1=CC=CC=C1)C(=O)C=C |

Origin of Product |

United States |

Preparation Methods

Preparation of N-Allyl-Benzyl-Amine

The synthesis of this compound begins with the preparation of the intermediate N-allyl-benzyl-amine. This step involves the alkylation of allylamine with benzyl bromide in the presence of potassium carbonate (K₂CO₃) at room temperature. The reaction proceeds via nucleophilic substitution, where the primary amine group of allylamine attacks the electrophilic carbon of benzyl bromide. The use of K₂CO₃ as a base ensures the deprotonation of allylamine, enhancing its nucleophilicity. The crude product is typically purified via distillation or column chromatography to isolate N-allyl-benzyl-amine in high purity.

Acrylation of N-Allyl-Benzyl-Amine

The final step involves the acrylation of N-allyl-benzyl-amine using acryloyl chloride under Schotten-Baumann conditions. In a representative procedure, N-allyl-benzyl-amine (20.4 mmol) is dissolved in anhydrous dichloromethane (DCM) and cooled to 0°C. Triethylamine (24.5 mmol) is added as an acid scavenger, followed by the dropwise addition of acryloyl chloride (22.4 mmol). The reaction mixture is stirred at 0°C for 1 hour and then warmed to room temperature for 2 hours. After quenching with aqueous sodium bicarbonate (NaHCO₃), the organic layer is washed with brine, dried over sodium sulfate (Na₂SO₄), and concentrated under reduced pressure. Purification via silica gel column chromatography (ethyl acetate/petroleum ether = 1:10) affords this compound as a colorless liquid in 98% yield.

Table 1: Synthesis of this compound

| Component | Amount (mmol) | Role | Conditions |

|---|---|---|---|

| N-Allyl-benzyl-amine | 20.4 | Substrate | 0°C → room temperature |

| Acryloyl chloride | 22.4 | Electrophile | Anhydrous DCM |

| Triethylamine | 24.5 | Base | 2 hours stirring |

| Dichloromethane | 50 mL | Solvent | Inert atmosphere |

Optimization of Reaction Conditions

The acrylation reaction’s efficiency hinges on several factors:

- Temperature Control : Maintaining 0°C during the initial acryloyl chloride addition minimizes side reactions such as polymerization.

- Base Selection : Triethylamine outperforms weaker bases (e.g., NaHCO₃) by effectively neutralizing HCl generated during the reaction, driving the equilibrium toward product formation.

- Solvent Choice : Anhydrous DCM provides optimal solubility for both the amine and acryloyl chloride while preventing hydrolysis of the latter.

Notably, deviations from these conditions—such as using polar aprotic solvents (e.g., DMF) or omitting the low-temperature step—result in reduced yields due to competing side reactions.

Characterization and Analytical Data

This compound is characterized by nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy. Key spectral data include:

Table 2: ¹H NMR Data (300 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 3.90 | m | 1H | N-CH₂-Allyl |

| 4.07 | m | 1H | N-CH₂-Benzyl |

| 4.58–4.66 | s | 2H | Benzyl CH₂ |

| 5.11–5.29 | m | 2H | Allyl CH₂ |

| 5.60–6.40 | m | 3H | Acrylamide protons |

The ¹³C NMR spectrum exhibits signals at δ 165.8 (C=O), 135.2 (allyl carbons), and 128.4–137.8 (aromatic carbons). IR spectroscopy confirms the presence of the acrylamide carbonyl stretch at 1,650 cm⁻¹.

Applications in Organic Synthesis

This compound serves as a key substrate in transition metal-catalyzed reactions:

- Palladium-Catalyzed Cyclizations : Under PdCl₂(PPh₃)₂ catalysis, it undergoes cascade cyclization with 3-iodocyclohex-2-en-1-one to form polycyclic oxindoles. Electron-donating and withdrawing substituents on the benzyl group are tolerated, yielding products in 59–79% yields.

- Cobalt-Catalyzed Alkylation : Cp*Co(CO)I₂ facilitates its coupling with maleimides, producing succinimide derivatives via C–H activation. The reaction proceeds under redox-neutral conditions, with yields up to 86% for aryl-substituted maleimides.

Chemical Reactions Analysis

Types of Reactions: N-Allyl-N-benzylacrylamide undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, particularly at the allylic and benzylic positions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.

Cyclization Reactions: It can undergo cyclization reactions, especially in the presence of palladium catalysts, leading to the formation of polycyclic compounds.

Common Reagents and Conditions:

Palladium Catalysts: Used in cyclization reactions to form complex polycyclic structures.

Bases and Additives: Potassium carbonate (K2CO3) and tetrabutylammonium bromide (TBAB) are commonly used in reactions involving this compound.

Major Products:

Polycyclic Compounds: Formed through palladium-catalyzed cascade reactions.

Substituted Acrylamides: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

Synthesis of N-Benzylbenzenesulfonamide Derivatives

N-Benzylbenzenesulfonamide derivatives, which can be synthesized using N-allyl-N-benzylacrylamide as a precursor, are found in compounds with biological significance . These compounds have shown potential in inhibiting γ-secretase, a protein linked to Alzheimer’s disease . The inhibition of γ-secretase can lead to a decrease in amyloid β-peptide (Aβ) production, the accumulation of which is a pathological hallmark of Alzheimer’s disease .

Redox Mediator

N-(aminobenzyliden) phthalimides, which are related compounds, have exhibited behavior as redox mediators in the reduction of allyl and benzyl halides .

Palladium-Catalyzed Cascade Approach

N-allyl-N-benzylacrylamides can be used in palladium-catalyzed cascade reactions for synthesizing complex molecules . These reactions are sensitive to the electronic properties of substituents on the aromatic ring .

Morita–Baylis–Hillman Reactions

Secondary N-alkyl acrylamides, related to this compound, can be used in Morita–Baylis–Hillman reactions .

Pharmaceutical Applications of Nitrogen-Containing Molecules

Nitrogen-containing molecules, including those with N-heterocyclic skeletons, have a wide range of therapeutic applications . They can form hydrogen bonds with biological targets, making them useful in drug discovery . Examples include pyrimidine derivatives, which are essential building blocks of DNA and RNA, and β-lactams, which are used in antibiotics and cholesterol absorption inhibitors .

Reactivity and Cytotoxicity

Mechanism of Action

The mechanism of action of N-Allyl-N-benzylacrylamide in chemical reactions involves the activation of the acrylamide moiety, which can undergo nucleophilic attack or participate in cyclization reactions. The presence of allyl and benzyl groups enhances the reactivity of the compound, allowing it to form complex structures under appropriate conditions .

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The allyl group in this compound enables cyclization reactions (e.g., γ-lactam formation) that are unattainable with N-benzylacrylamide .

Functional Group Impact :

- Replacing the acrylamide group with an amine (as in N-Allyl-N-benzylamine) drastically changes reactivity and safety profiles. The amine’s basicity and corrosivity contrast with the acrylamide’s electrophilic carbonyl .

Reactivity in Catalytic Processes

Palladium-Catalyzed Reactions

This compound exhibits moderate reactivity in Pd-catalyzed cycloadditions. For example, its reaction with 3-iodocyclohex-2-en-1-one yields 36% product with Pd(OAc)₂, improving to higher efficiencies with PdCl₂(PPh₃)₂ . Comparable data for analogs like N-benzylacrylamide are absent in the provided evidence, but the absence of an allyl group likely limits similar cycloaddition pathways.

Ruthenium-Catalyzed Cyclization

The allyl group in this compound facilitates Ru-catalyzed conversion to α,β-unsaturated γ-lactams, a transformation critical for synthesizing enantiomerically enriched indole derivatives . N-Benzylacrylamide, lacking the allyl moiety, cannot undergo analogous cyclization.

Q & A

How can researchers optimize the synthesis of N-Allyl-N-benzylacrylamide to minimize unwanted by-products?

Methodological Answer :

To optimize synthesis, use controlled reaction conditions (e.g., temperature, stoichiometry of allyl/benzyl groups) and monitor intermediates via HPLC or GC-MS . Evidence from Evonik Roehm GmbH highlights that maintaining low impurity levels (<500 ppm) during polymerization ensures measurable viscosity and functional consistency . Purification steps, such as column chromatography or recrystallization, can isolate the target compound. Cross-referencing synthetic protocols from peer-reviewed journals (e.g., Tetrahedron) ensures reproducibility and minimizes side reactions .

What advanced characterization techniques are recommended for confirming the structural integrity of this compound?

Methodological Answer :

Combine NMR spectroscopy (¹H/¹³C) to verify allyl and benzyl group connectivity, FT-IR for acrylamide C=O bond confirmation, and X-ray crystallography for resolving stereochemical ambiguities. Structural analogs like N,N-Dimethylacrylamide (CAS 2680-03-7) provide comparative spectral benchmarks . For thermal stability, TGA-DSC analyses under inert atmospheres are advised .

How does the concentration of this compound in aqueous solutions affect its viscosity, and what mechanisms explain non-linear behavior at high concentrations?

Methodological Answer :

Viscosity increases proportionally with concentration up to ~600 ppm (e.g., 60 mPa·s at 5% w/w) due to polymer chain entanglement. Beyond 700 ppm, intermolecular crosslinking or gelation may render viscosity unmeasurable, as observed in Evonik’s data . Use rheometry with controlled shear rates to characterize this transition. Dynamic light scattering (DLS) can detect micelle or aggregate formation at critical concentrations.

How should researchers address contradictions in experimental data across studies investigating this compound’s reactivity?

Methodological Answer :

Systematically compare variables such as solvent polarity, catalyst systems, and temperature. For example, discrepancies in allylation efficiency may arise from competing pathways (e.g., Michael addition vs. radical polymerization). Apply multivariate analysis to isolate influential factors and validate findings using orthogonal techniques (e.g., kinetic isotope effects or isotopic labeling) .

What analytical strategies are effective for identifying by-products in this compound synthesis?

Methodological Answer :

Use LC-QTOF-MS for high-resolution mass detection of low-abundance by-products (e.g., residual allyl chlorides or benzyl alcohols). Compare retention times and fragmentation patterns with databases (NIST/EPA) . For volatile impurities, headspace GC-MS is recommended. Reference allyl compound libraries (e.g., Allyl glycidyl ether, CAS 106-92-3) aid in peak assignment .

How does the reactivity of this compound compare to other acrylamide derivatives in copolymerization reactions?

Methodological Answer :

The allyl group enhances radical scavenging, slowing polymerization kinetics compared to N,N-Dimethylacrylamide. Conduct kinetic studies using dilatometry or calorimetry to quantify initiation/propagation rates. Viscosity data (e.g., 51 mPa·s at 500 ppm for N-Allyl derivatives vs. lower values for non-allylated analogs) reflect steric hindrance effects .

What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer :

Use PPE (nitrile gloves, goggles, lab coats) and work in fume hoods to avoid inhalation/contact. Store in airtight containers under nitrogen to prevent moisture-induced degradation . For waste, neutralize with activated carbon or incinerate at >1000°C to avoid releasing toxic acrylamide monomers .

How can researchers design experiments to elucidate the degradation pathways of this compound under environmental conditions?

Methodological Answer :

Expose the compound to UV light, varying pH, or microbial cultures, and analyze degradation products via HRMS/MS . Use isotope tracing (e.g., ¹³C-labeled acrylamide) to track bond cleavage. Compare with EFSA/FDA acrylamide degradation frameworks, adjusting for allyl/benzyl substituent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.